molecular formula C8H10N2O3 B14556861 6-Methyl-3-(methylamino)-2-nitrophenol CAS No. 62106-32-5

6-Methyl-3-(methylamino)-2-nitrophenol

Cat. No.: B14556861
CAS No.: 62106-32-5
M. Wt: 182.18 g/mol
InChI Key: LXYNBTGFURMNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(methylamino)-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(methylamino)-2-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6-methylphenol to introduce the nitro group, followed by methylation to add the methylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(methylamino)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

6-Methyl-3-(methylamino)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-3-(methylamino)-2-nitrophenol exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    6-Methyl-3-nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    3-Methyl-4-nitrophenol: Differently substituted, leading to variations in chemical behavior and applications.

Uniqueness

6-Methyl-3-(methylamino)-2-nitrophenol is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62106-32-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

6-methyl-3-(methylamino)-2-nitrophenol

InChI

InChI=1S/C8H10N2O3/c1-5-3-4-6(9-2)7(8(5)11)10(12)13/h3-4,9,11H,1-2H3

InChI Key

LXYNBTGFURMNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.